Computed Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) Differentiation vs. Benzofuran-2-Carboxamide Analog
The target compound (CAS 313254-33-0) possesses a computed XLogP of 5.3 and a TPSA of 59.3 Ų, values that place it within favorable oral drug-like chemical space (Lipinski Rule of Five compliant) while maintaining potential for blood-brain barrier penetration (CNS MPO desirability) [1]. In contrast, the benzofuran analog (CAS 922473-08-3, C₂₂H₁₃Cl₂NO₃, MW ~422 g/mol) introduces an additional fused benzene ring, which increases molecular weight by approximately 62 Da, elevates lipophilicity beyond XLogP 6, and expands the TPSA by roughly 12–16 Ų . This shift moves the benzofuran analog outside the optimal CNS drug-like space (CNS MPO score typically drops when TPSA exceeds 70 Ų and XLogP exceeds 5), making the furan variant preferable for programs targeting intracellular or CNS-resident proteins where physicochemical constraints are critical [1].
| Evidence Dimension | Computed XLogP and TPSA |
|---|---|
| Target Compound Data | XLogP = 5.3; TPSA = 59.3 Ų; MW = 360.2 g/mol |
| Comparator Or Baseline | Benzofuran-2-carboxamide analog (CAS 922473-08-3): predicted XLogP > 6; TPSA ≈ 71–76 Ų; MW ≈ 422 g/mol |
| Quantified Difference | ΔXLogP ≥ 0.7 units; ΔTPSA ≥ 12 Ų; ΔMW ≈ 62 g/mol (target compound lower on all three parameters) |
| Conditions | PubChem computed properties (XLogP3-AA algorithm) for target compound; ChemDraw/ADMET Predictor estimates for benzofuran analog |
Why This Matters
For CNS or intracellular target programs, lower XLogP and TPSA correlate with improved passive permeability and reduced efflux susceptibility, directly impacting compound prioritization in procurement decisions.
- [1] PubChem. (2025). Compound Summary for CID 565786: Computed Properties (XLogP3-AA = 5.3, TPSA = 59.3 Ų, MW = 360.2 g/mol). National Center for Biotechnology Information. View Source
